

Application Notes and Protocols: Dasatinib Carboxylic Acid Ethyl Ester in Drug Metabolism Studies

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Compound of Interest		
Compound Name:	Dasatinib Carboxylic Acid Ethyl Ester	
Cat. No.:	B588416	Get Quote

Introduction

Dasatinib, a potent tyrosine kinase inhibitor, is a critical therapeutic agent for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] [2] Its metabolism is extensive and primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, as well as flavin-containing monooxygenase 3 (FMO3) and uridine diphosphate-glucuronosyltransferase (UGT) enzymes.[3] Among its various metabolites, the formation of Dasatinib Carboxylic Acid (M6) is of significant interest. While the exact enzymatic pathway to M6 is not fully elucidated, it is proposed to be formed via a cytosolic oxidoreductase or an alcohol/aldehyde dehydrogenase.[1][3]

Dasatinib Carboxylic Acid Ethyl Ester is a derivative of the M6 metabolite. In drug metabolism studies, this ethyl ester serves as a valuable tool. Its primary application is as a substrate for studying the activity of carboxylesterases, a family of enzymes that hydrolyze ester-containing compounds.[4][5][6] These enzymes are pivotal in the metabolism and activation of many ester prodrugs, converting them into their active carboxylic acid forms.[4][5] [6] By using Dasatinib Carboxylic Acid Ethyl Ester, researchers can investigate the potential role of human carboxylesterases (hCE1 and hCE2) in the biotransformation of ester-containing analogs of dasatinib and explore the feasibility of an ester prodrug strategy to modify the pharmacokinetic profile of dasatinib or related compounds.



This document provides detailed application notes and protocols for the use of **Dasatinib Carboxylic Acid Ethyl Ester** in drug metabolism research.

I. Application Notes

Characterization of Carboxylesterase-Mediated Hydrolysis

Dasatinib Carboxylic Acid Ethyl Ester serves as a probe substrate to determine the kinetics of hydrolysis by human carboxylesterases, primarily hCE1 (predominant in the liver) and hCE2 (high expression in the intestine).[4][5] Such studies are crucial for:

- Enzyme Specificity: Identifying which carboxylesterase isoform is responsible for the hydrolysis.
- Kinetic Profiling: Determining key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), which describe the affinity of the enzyme for the substrate and the maximum rate of conversion.
- Interspecies Differences: Comparing hydrolysis rates across species (e.g., human, rat, mouse, monkey) to aid in the selection of appropriate animal models for preclinical studies.
 [7]

Reference Standard for Metabolite Identification

In metabolism studies of novel dasatinib ester analogs or prodrugs, **Dasatinib Carboxylic Acid Ethyl Ester** and its corresponding carboxylic acid can be used as analytical reference standards.[8][9][10] This allows for the unambiguous identification and quantification of the parent ester and its primary hydrolytic metabolite in various biological matrices (e.g., plasma, microsomes, hepatocytes) using analytical techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Drug-Drug Interaction (DDI) Studies

Carboxylesterases can be subject to inhibition by co-administered drugs.[5][6] **Dasatinib Carboxylic Acid Ethyl Ester** can be utilized as a substrate in in vitro assays to screen for potential inhibitors of hCE1 and hCE2. This is vital for predicting potential DDIs that could alter



the metabolism and disposition of a dasatinib ester prodrug or other ester-containing medications metabolized by the same pathway.

II. Data Presentation

Table 1: Major Metabolites of Dasatinib and Associated

Enzymes

Metabolite ID	Metabolic Reaction	Primary Enzyme(s) Involved
M4	N-dealkylation	CYP3A4 (major), CYP1A1, CYP1B1[1]
M5	N-oxidation	FMO3[1][3]
M6	Oxidation of hydroxyethyl	Cytosolic NAD-dependent oxidoreductase or Alcohol/Aldehyde Dehydrogenase[1][3]
M20	Hydroxylation	CYP3A4[1]
M24	Hydroxylation	CYP3A4[1]
M8	Glucuronidation	UGT enzymes (unspecified)[1]

Table 2: Hypothetical Kinetic Parameters for the Hydrolysis of Dasatinib Carboxylic Acid Ethyl Ester



Enzyme Source	Km (μM)	Vmax (nmol/min/mg protein)	Intrinsic Clearance (CLint, Vmax/Km) (µL/min/mg protein)
Recombinant Human CES1	50	150	3.0
Recombinant Human CES2	25	200	8.0
Human Liver S9 Fraction	45	120	2.7
Human Intestinal S9 Fraction	28	180	6.4
Rat Liver S9 Fraction	65	90	1.4

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

III. Experimental Protocols

Protocol 1: In Vitro Hydrolysis of Dasatinib Carboxylic Acid Ethyl Ester by Recombinant Human Carboxylesterases

Objective: To determine the kinetic parameters (Km and Vmax) for the hydrolysis of **Dasatinib Carboxylic Acid Ethyl Ester** by hCE1 and hCE2.

Materials:

- Dasatinib Carboxylic Acid Ethyl Ester
- Dasatinib Carboxylic Acid (as a reference standard)
- Recombinant human CES1 and CES2 enzymes
- Potassium phosphate buffer (100 mM, pH 7.4)



- Acetonitrile (ACN) with 0.1% formic acid (for quenching)
- Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotopelabeled compound)
- 96-well plates
- Incubator/shaker

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of Dasatinib Carboxylic Acid Ethyl Ester (e.g., 10 mM in DMSO).
 - \circ Create a series of working solutions by diluting the stock solution in buffer to achieve final concentrations ranging from 0.5 μ M to 200 μ M.
 - Dilute recombinant hCE1 and hCE2 to a final concentration of 0.1 mg/mL in potassium phosphate buffer.
- Incubation:
 - Add 50 μL of potassium phosphate buffer to each well of a 96-well plate.
 - Add 25 μL of the substrate working solution to each well.
 - Pre-incubate the plate at 37°C for 5 minutes.
 - Initiate the reaction by adding 25 μL of the diluted enzyme solution to each well.
 - Incubate at 37°C with gentle shaking for a predetermined time (e.g., 10, 20, 30 minutes, determined from initial linearity experiments).
- Reaction Termination:
 - \circ Stop the reaction by adding 100 µL of ice-cold ACN containing the Internal Standard.



- · Sample Processing:
 - Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.
 - Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
- Data Analysis:
 - Quantify the formation of Dasatinib Carboxylic Acid using a validated LC-MS/MS method.
 - Plot the rate of formation of the metabolite (V) against the substrate concentration [S].
 - Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression software to determine Km and Vmax.

Protocol 2: LC-MS/MS Method for Quantification

Objective: To quantify **Dasatinib Carboxylic Acid Ethyl Ester** and its metabolite, Dasatinib Carboxylic Acid, in in vitro samples.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% to 95% B over 5 minutes
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C



Injection Volume: 5 μL

Mass Spectrometry Conditions:

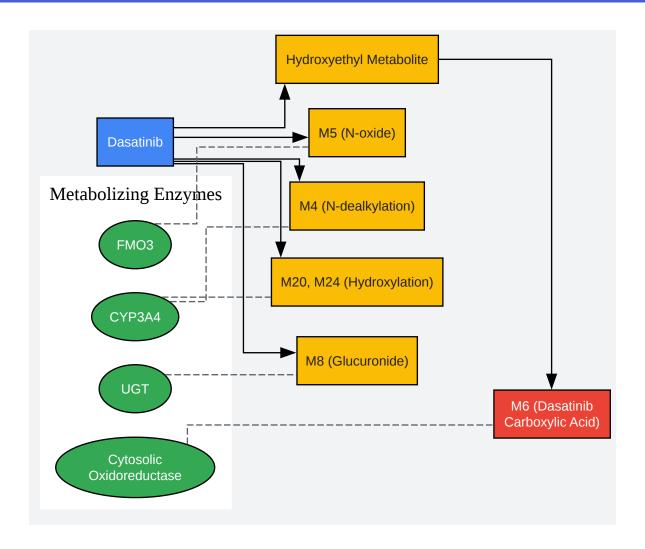
- Ionization Mode: ESI Positive
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions (Hypothetical):
 - Dasatinib Carboxylic Acid Ethyl Ester: Q1/Q3 (e.g., 530.2 -> [fragment ion])
 - Dasatinib Carboxylic Acid: Q1/Q3 (e.g., 502.1 -> [fragment ion])
 - Internal Standard: Q1/Q3 (specific to the IS used)
- Source Parameters: Optimize gas temperatures, gas flows, and voltages for maximum signal intensity.

Quantification:

- Construct calibration curves for both analytes by plotting the peak area ratio (analyte/IS)
 against the concentration.
- Use a linear regression model with a 1/x² weighting to fit the calibration curves.
- Calculate the concentration of the analytes in the unknown samples from the calibration curve.

IV. Visualizations

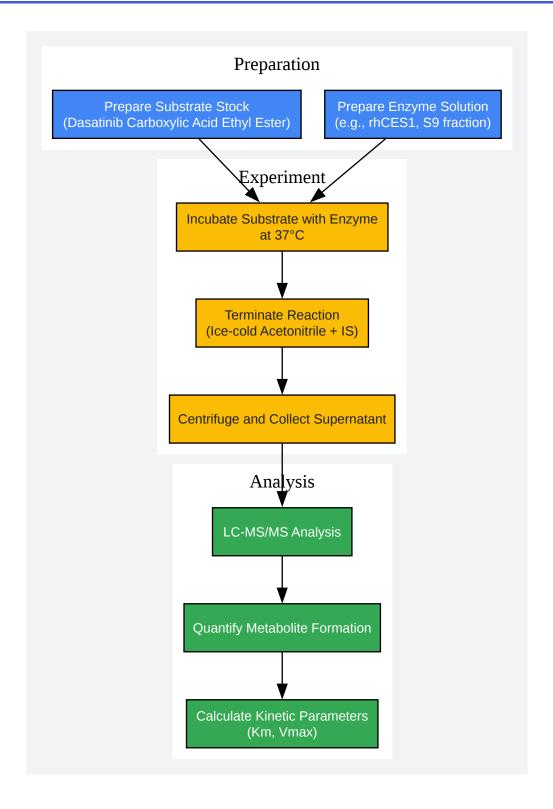




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Caption: Simplified metabolic pathway of Dasatinib.





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Caption: Workflow for in vitro carboxylesterase activity assay.





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Caption: Logic of using an ester to study acid formation.

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